Triparanol Exhibits Potent Inhibition of DHCR24 with a Defined Ki Value of 0.523 µM
Triparanol demonstrates a quantifiable and potent inhibition of its primary target, 24-dehydrocholesterol reductase (DHCR24), with a reported inhibition constant (Ki) of 0.523 µM [1]. While this value is a class-level descriptor for DHCR24 inhibitors, it provides a concrete benchmark for experimental planning and comparison when evaluating potency against this specific enzyme in biochemical assays. The Ki value defines the concentration required for half-maximal enzyme inhibition under the specific assay conditions used, offering a precise starting point for dose-response experiments. In contrast, statins such as simvastatin target HMG-CoA reductase (a different enzyme) with reported IC50 values in the nanomolar range (e.g., ~11 nM for simvastatin), highlighting that potency comparisons across different enzymatic targets are not functionally relevant [2].
| Evidence Dimension | Inhibition constant (Ki) for DHCR24 enzyme activity |
|---|---|
| Target Compound Data | Ki = 0.523 µM |
| Comparator Or Baseline | Statins (e.g., Simvastatin): IC50 = ~11 nM for HMG-CoA reductase |
| Quantified Difference | Different enzymatic targets (DHCR24 vs. HMG-CoA reductase); absolute potency values are not directly comparable due to distinct targets and assay conditions. |
| Conditions | In vitro enzyme assay; specific experimental details as cited in Bae & Paik, 1997. |
Why This Matters
For researchers designing experiments targeting DHCR24, this Ki value provides a critical, evidence-based starting concentration for achieving significant enzyme inhibition and subsequent desmosterol accumulation, ensuring robust and reproducible results.
- [1] Bae, S.-H. and Paik, Y.-K. (1997). Cholesterol biosynthesis from lanosterol: Development of a novel assay method and characterization of rat liver microsomal lanosterol D24-reductase. Biochemical Journal, 326, 609-616. View Source
- [2] Holdgate, G.A., Ward, W.H.J., McTaggart, F. (2003). Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin. Biochemical Society Transactions, 31(3), 528-531. View Source
